5,6-Dichloro-3H-imidazo[4,5-b]pyridine
Overview
Description
5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused imidazole and pyridine rings, which are substituted with chlorine atoms at the 5 and 6 positions
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors . They have been shown to exhibit diverse biological activity, including acting as analgesics, nonsteroidal anti-inflammatory agents, antidepressants, cardiotonics, hypotensives, antiarrhythmics, and antisecretory agents .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets in a variety of ways . For example, they can act as antagonists of various biological receptors .
Biochemical Pathways
Imidazopyridines have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been shown to possess antiviral, antimicrobial, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Imidazo[4,5-b]pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[4,5-b]pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazo[4,5-b]pyridine derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that imidazo[4,5-b]pyridine derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that imidazo[4,5-b]pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that imidazo[4,5-b]pyridine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that imidazo[4,5-b]pyridine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone under acidic conditions, followed by chlorination. For example, the reaction of 2,3-diaminopyridine with glyoxal in the presence of hydrochloric acid can yield the desired imidazo[4,5-b]pyridine core, which is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine substituents .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[4,5-b]pyridine core can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
5,6-Dichloro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Its derivatives are used to study biological pathways and molecular interactions.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Comparison with Similar Compounds
5,6-Dichloro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives and related compounds:
Imidazo[4,5-c]pyridine: Similar structure but different substitution pattern, leading to distinct biological activities.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings, resulting in varied chemical properties and applications.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and resulting biological activities.
Properties
IUPAC Name |
5,6-dichloro-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSZYFNTMSWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701597 | |
Record name | 5,6-Dichloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189102-97-4 | |
Record name | 5,6-Dichloro-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70701597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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